molecular formula C20H34N2O8 B11708779 Diethyl 4,4'-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyl)bis(4-oxobutanoate)

Diethyl 4,4'-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyl)bis(4-oxobutanoate)

Cat. No.: B11708779
M. Wt: 430.5 g/mol
InChI Key: LBLNKZSKQFFNOT-UHFFFAOYSA-N
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Description

Diethyl 4,4'-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyl)bis(4-oxobutanoate) is a macrocyclic compound featuring a 12-membered ring system containing two oxygen (1,7-dioxa) and two nitrogen (4,10-diaza) atoms. The structure is further functionalized with diethyl ester groups and 4-oxobutanoate moieties.

Properties

Molecular Formula

C20H34N2O8

Molecular Weight

430.5 g/mol

IUPAC Name

ethyl 4-[10-(4-ethoxy-4-oxobutanoyl)-1,7-dioxa-4,10-diazacyclododec-4-yl]-4-oxobutanoate

InChI

InChI=1S/C20H34N2O8/c1-3-29-19(25)7-5-17(23)21-9-13-27-15-11-22(12-16-28-14-10-21)18(24)6-8-20(26)30-4-2/h3-16H2,1-2H3

InChI Key

LBLNKZSKQFFNOT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(=O)N1CCOCCN(CCOCC1)C(=O)CCC(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 4,4’-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyl)bis(4-oxobutanoate) typically involves the reaction of 1,7-dioxa-4,10-diazacyclododecane with diethyl oxalate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the esterification process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of high-purity products .

Chemical Reactions Analysis

Types of Reactions

Diethyl 4,4’-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyl)bis(4-oxobutanoate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism by which diethyl 4,4’-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyl)bis(4-oxobutanoate) exerts its effects is primarily through its ability to form stable complexes with metal ions. The diaza crown ether moiety provides a cavity that can encapsulate metal ions, stabilizing them through coordination bonds. This interaction can influence various molecular pathways, such as catalytic processes in chemical reactions or metal ion transport in biological systems .

Comparison with Similar Compounds

Dimethyl 4,4′-(1,7-Dioxa-4,10-diazacyclododecane-4,10-diyl)bis(4-oxobutanoate)

Structural Similarities :

  • Shares the same macrocyclic core (1,7-dioxa-4,10-diazacyclododecane) and 4-oxobutanoate backbone.
  • Key Difference : Methyl ester groups instead of ethyl esters.

Physicochemical Properties :

  • Molecular formula: C₁₈H₃₀N₂O₈ (vs. inferred C₂₀H₃₄N₂O₈ for the diethyl analog).
  • Molecular weight: 402.44 g/mol (lighter than the diethyl variant due to smaller ester groups).
  • Impact : Lower lipophilicity and higher solubility in polar solvents compared to the diethyl derivative.

Ethyl 4,4-Diethoxy-3-oxobutanoate

Structural Contrasts :

  • Lacks the macrocyclic ring; simpler linear ester with a 3-oxo group and diethoxy substituents.
  • Molecular formula: C₁₀H₁₈O₅ ; molecular weight: 218.25 g/mol .

Functional Differences :

  • The 3-oxo group enables keto-enol tautomerism, influencing reactivity in organic synthesis.
  • Applications : Likely a precursor for pharmaceuticals or agrochemicals due to its β-ketoester functionality.

Comparison :

  • The target compound’s macrocycle and 4-oxo groups provide metal-chelating capabilities absent in this simpler ester.

Diisooctyl 4,4'-((Didodecylstannylene)bis(oxy))bis(4-oxoisocrotonate)

Key Features :

  • Organotin compound with long alkyl chains (isooctyl, dodecyl) and a tin-oxygen core.
  • Structural Role : The tin center and bulky esters suggest use as a stabilizer or catalyst.

Divergence from Target Compound :

  • Toxicity and Handling: Organotin compounds are often toxic, requiring stringent safety protocols.

Diethyl 4,4′-(Ethyne-1,2-diyl)dibenzoate

Structural Highlights :

  • Rigid diphenylacetylene core with diethyl ester groups.
  • Molecular formula: C₂₀H₁₈NO₄; molecular weight: 322.36 g/mol.

Functional Comparison :

  • Applications : Designed as a ligand for metal-organic frameworks (MOFs) due to its linear, conjugated structure.
  • Key Contrast : The acetylene bridge enhances rigidity and electronic conjugation, unlike the flexible macrocycle of the target compound.

Data Table: Comparative Overview

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Applications
Target Compound (Diethyl derivative) C₂₀H₃₄N₂O₈* ~446.5* Macrocycle, diethyl esters, 4-oxo Chelation, catalysis, supramolecular
Dimethyl analog C₁₈H₃₀N₂O₈ 402.44 Macrocycle, dimethyl esters, 4-oxo Coordination chemistry
Ethyl 4,4-diethoxy-3-oxobutanoate C₁₀H₁₈O₅ 218.25 3-oxo, diethoxy Organic synthesis precursor
Diisooctyl tin compound N/A N/A Organotin, long alkyl esters Polymer stabilizers, catalysis
Diethyl diphenylacetylene C₂₀H₁₈NO₄ 322.36 Acetylene, diethyl esters MOF ligands, materials science

*Inferred based on structural analogy to dimethyl variant.

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